molecular formula C19H23FN8O B10994346 N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10994346
M. Wt: 398.4 g/mol
InChI Key: NNONRIGYZVAUBF-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, such as the triazole ring, fluorophenyl group, and tetrazole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the triazole intermediate.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting an azide with a nitrile derivative under thermal or catalytic conditions.

    Coupling with Cyclohexyl Acetamide: The final step involves coupling the triazole-fluorophenyl intermediate with a cyclohexyl acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and tetrazole rings, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison: N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of triazole, tetrazole, and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, specificity, and stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C19H23FN8O

Molecular Weight

398.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H23FN8O/c20-15-6-4-14(5-7-15)10-16-22-18(25-24-16)23-17(29)11-19(8-2-1-3-9-19)12-28-13-21-26-27-28/h4-7,13H,1-3,8-12H2,(H2,22,23,24,25,29)

InChI Key

NNONRIGYZVAUBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)F)CN4C=NN=N4

Origin of Product

United States

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